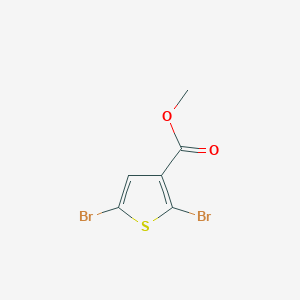

Methyl 2,5-dibromothiophene-3-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2,5-dibromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOITIHBHNKQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856579 | |

| Record name | Methyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-91-1 | |

| Record name | Methyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,5-dibromothiophene-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromothiophene-3-carboxylate is a highly versatile synthetic intermediate that serves as a crucial building block in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2] Its thiophene core, functionalized with two bromine atoms and a methyl ester group, offers a unique combination of reactivity and stability, making it an attractive scaffold for the construction of complex molecular architectures.[1][2] The bromine atoms at the 2- and 5-positions are amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents, while the methyl ester at the 3-position can be further manipulated or can influence the electronic properties of the thiophene ring. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on practical insights and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 89280-91-1 | --INVALID-LINK-- |

| Molecular Formula | C₆H₄Br₂O₂S | [1] |

| Molecular Weight | 299.97 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | Generic observation |

| Melting Point | 60-61 °C | --INVALID-LINK-- |

| Boiling Point | 284.0 ± 35.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General chemical knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of methyl thiophene-3-carboxylate. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.

Experimental Protocol: Synthesis via Bromination with NBS

This protocol describes the dibromination of methyl thiophene-3-carboxylate using N-bromosuccinimide. The reaction's success hinges on the careful control of stoichiometry and reaction time to achieve high yields of the desired dibrominated product.

Materials:

-

Methyl thiophene-3-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl thiophene-3-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (2.2 eq) portion-wise to the stirred solution. The addition of NBS in slight excess ensures the complete dibromination.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Start [label="Methyl thiophene-3-carboxylate in THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NBS [label="Add N-Bromosuccinimide (2.2 eq) at 0 °C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir at room temperature for 12-16h"]; Quench [label="Quench with NaHCO3 (aq)"]; Extract [label="Extract with CH2Cl2"]; Wash [label="Wash with Brine"]; Dry [label="Dry with Na2SO4"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Column Chromatography"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> NBS; NBS -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; }

Spectral Analysis

¹H NMR (Proton Nuclear Magnetic Resonance)

In the ¹H NMR spectrum, a single sharp singlet is expected for the thiophene ring proton at the 4-position. This proton is deshielded by the adjacent electron-withdrawing carboxylate group and the bromine atoms. Another singlet will be observed for the methyl protons of the ester group.

-

δ ~7.3-7.5 ppm (s, 1H): Thiophene ring proton (H-4).

-

δ ~3.8-3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, O, S) and the resonance effects within the thiophene ring.

-

δ ~160-165 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~135-140 ppm: Thiophene ring carbon attached to the carboxylate group (C-3).

-

δ ~130-135 ppm: Thiophene ring protonated carbon (C-4).

-

δ ~115-120 ppm: Thiophene ring carbon attached to bromine (C-2).

-

δ ~110-115 ppm: Thiophene ring carbon attached to bromine (C-5).

-

δ ~52-53 ppm: Methyl carbon of the ester group (-OCH₃).

IR (Infrared) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the carbonyl group of the ester and the C-Br bonds.

-

~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester group.

-

~1250-1300 cm⁻¹: C-O stretching vibration of the ester group.

-

~500-600 cm⁻¹: C-Br stretching vibrations.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ will be observed, along with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and bromine atoms.

-

[M]⁺, [M+2]⁺, [M+4]⁺: Isotopic cluster for the molecular ion due to two bromine atoms.

-

[M - OCH₃]⁺: Loss of the methoxy radical.

-

[M - Br]⁺: Loss of a bromine radical.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two bromine atoms, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various aryl, heteroaryl, and alkyl groups, making it a valuable precursor for the synthesis of functionalized thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki and Stille cross-coupling reactions are the most common transformations employed with this substrate. The regioselectivity of these reactions is a key consideration. Generally, the bromine at the 5-position is more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 2-position, which is sterically hindered by the adjacent methyl ester group. This differential reactivity can be exploited to achieve selective mono-functionalization at the 5-position, followed by a second coupling at the 2-position.[3][4]

Substrate [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)2, Pd catalyst, Base)", shape=ellipse]; Stille [label="Stille Coupling\n(Ar-Sn(Bu)3, Pd catalyst)", shape=ellipse]; Mono [label="Mono-arylated Product\n(at C5-position)"]; Di [label="Di-arylated Product"];

Substrate -> Suzuki; Substrate -> Stille; Suzuki -> Mono; Stille -> Mono; Mono -> Suzuki [label="Second Coupling"]; Mono -> Stille [label="Second Coupling"]; Suzuki -> Di [style=dashed]; Stille -> Di [style=dashed]; }

Suzuki Coupling Protocol

This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid. The choice of catalyst, base, and solvent can be optimized for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and a small amount of water.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

Materials:

-

This compound

-

Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 eq for mono-coupling, 2.2 eq for di-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

-

Ligand (e.g., PPh₃, AsPh₃) (if using Pd₂(dba)₃)

-

Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (and ligand, if required).

-

Add the anhydrous and degassed solvent via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Applications in Materials Science and Drug Development

The functionalized thiophenes derived from this compound are of significant interest in various advanced applications:

-

Organic Electronics: Thiophene-based oligomers and polymers are known for their semiconducting properties. The ability to introduce different aryl groups onto the thiophene backbone allows for the tuning of the electronic and optical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1]

-

Drug Discovery: The thiophene nucleus is a common scaffold in many biologically active compounds. The derivatization of this compound provides a route to novel compounds with potential therapeutic applications, including as antimicrobial and anticancer agents.[1][2]

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the safety profile can be inferred from similar compounds like 2,5-Dibromothiophene-3-carbaldehyde.

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide array of functionalized thiophene derivatives. The ability to control the regioselectivity of these reactions further enhances its synthetic utility. With applications spanning from the development of novel organic electronic materials to the discovery of new therapeutic agents, a thorough understanding of the properties and reactivity of this compound is of great importance for researchers in both academia and industry.

References

Spectroscopic Unveiling of Methyl 2,5-dibromothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Methyl 2,5-dibromothiophene-3-carboxylate

This compound is a vital heterocyclic building block in the realms of medicinal chemistry and materials science.[1] Its thiophene core, adorned with two bromine atoms and a methyl ester group, offers a versatile platform for synthesizing a diverse array of more complex molecules.[1][2] The strategic placement of these functional groups dictates the molecule's reactivity and potential applications, which range from the development of novel therapeutic agents to the creation of advanced organic electronic materials.[1]

Molecular Structure and Analytical Workflow

The structural confirmation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Overall analytical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to be simple yet highly informative. Due to the substitution pattern, only two distinct proton signals are anticipated.

Expected ¹H NMR Data:

| Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~7.30 | Singlet (s) | 1H | Thiophene-H (at C4) |

| 2 | ~3.85 | Singlet (s) | 3H | OCH₃ (ester) |

Causality Behind Expected Chemical Shifts:

-

Thiophene Proton (H4): The lone proton on the thiophene ring is situated at the C4 position. Its chemical shift is influenced by the diamagnetic anisotropy of the aromatic ring and the electron-withdrawing effects of the adjacent bromine atom and the methyl carboxylate group. A chemical shift in the aromatic region, predicted here to be around 7.30 ppm, is expected. For comparison, the protons of 2,5-dibromothiophene appear at approximately 6.83 ppm.[3] The presence of the electron-withdrawing ester group at C3 in the target molecule would deshield the H4 proton, shifting it further downfield.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group in the ester functionality are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is influenced by the electronegative oxygen atom, placing the signal around 3.85 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct carbon signals are predicted.

Expected ¹³C NMR Data:

| Signal | Chemical Shift (δ) ppm (Predicted) | Assignment |

| 1 | ~162 | C=O (ester carbonyl) |

| 2 | ~135 | C4 (thiophene) |

| 3 | ~129 | C3 (thiophene) |

| 4 | ~118 | C5 (thiophene) |

| 5 | ~115 | C2 (thiophene) |

| 6 | ~53 | OCH₃ (ester) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the methyl ester group is the most deshielded carbon and is expected to appear at the lowest field, around 162 ppm.

-

Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the bromine and methyl carboxylate substituents. The carbons directly attached to the electronegative bromine atoms (C2 and C5) are expected to be shifted to a higher field (lower ppm value) compared to unsubstituted thiophene. The quaternary carbons (C2, C3, and C5) will likely have lower intensities compared to the protonated carbon (C4). The carbon bearing the ester group (C3) will be deshielded. The protonated carbon (C4) is expected to appear in the aromatic region, influenced by the adjacent substituents. For reference, the carbons in 2,5-dibromothiophene appear around 113 ppm.[4]

-

Methyl Ester Carbon: The carbon of the methyl group is the most shielded and will appear at the highest field, around 53 ppm.

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group of the ester and various vibrations of the substituted thiophene ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Functional Group |

| ~3100 | Weak-Medium | C-H stretch | Aromatic (Thiophene) |

| ~2950 | Weak | C-H stretch | Aliphatic (CH₃) |

| ~1730 | Strong | C=O stretch | Ester |

| ~1550-1450 | Medium | C=C stretch | Aromatic (Thiophene) |

| ~1250 | Strong | C-O stretch | Ester |

| ~700-600 | Strong | C-Br stretch | Bromoalkane |

Interpretation of Key IR Peaks:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the methyl ester group, appearing around 1730 cm⁻¹.

-

C-H Stretches: A weak to medium intensity band above 3000 cm⁻¹ (around 3100 cm⁻¹) is indicative of the C-H stretching of the thiophene ring. The aliphatic C-H stretching of the methyl group will appear as a weak band just below 3000 cm⁻¹ (around 2950 cm⁻¹).

-

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1550-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption corresponding to the C-O single bond stretching of the ester group is expected around 1250 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibrations will be present in the fingerprint region, likely between 700 and 600 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 298 g/mol (for the most abundant isotopes). The isotopic pattern for two bromine atoms will show three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1.

-

Key Fragmentation Peaks: Common fragmentation pathways for esters involve the loss of the alkoxy group or the entire ester functionality.

Predicted Fragmentation Pattern:

| m/z (Predicted) | Fragment Ion |

| 298/300/302 | [M]⁺ (Molecular ion) |

| 267/269/271 | [M - OCH₃]⁺ |

| 239/241/243 | [M - COOCH₃]⁺ |

Rationale for Fragmentation:

The initial ionization will form the molecular ion. A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to an acylium ion. Another plausible fragmentation is the loss of the entire carbomethoxy group (•COOCH₃). The isotopic pattern of the bromine atoms will be retained in these fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution if coupled with a gas chromatograph.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this important synthetic intermediate. By understanding the characteristic spectral signatures of this molecule, scientists can ensure the identity and purity of their materials, a critical step in the advancement of drug discovery and materials science.

References

An In-depth Technical Guide to Methyl 2,5-dibromothiophene-3-carboxylate (CAS 89280-91-1): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromothiophene-3-carboxylate, identified by the CAS number 89280-91-1, is a highly functionalized thiophene derivative that has emerged as a critical building block in the landscape of organic synthesis and medicinal chemistry. Its intrinsic reactivity, stemming from the presence of two bromine atoms and a methyl carboxylate group on a thiophene core, renders it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines its synthetic utility with a focus on the preparation of biologically active thieno[3,2-d]pyrimidines, and delves into the pharmacological significance of its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89280-91-1 | N/A |

| Molecular Formula | C₆H₄Br₂O₂S | [1] |

| Molecular Weight | 299.97 g/mol | [1] |

| Melting Point | 60-61 °C | N/A |

| Boiling Point | 284.0 ± 35.0 °C (Predicted) | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Synthetic Applications: A Gateway to Thieno[3,2-d]pyrimidines

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of thieno[3,2-d]pyrimidines. This class of fused heterocyclic compounds has garnered considerable attention due to its diverse and potent biological activities. The synthetic pathway generally involves a series of transformations that leverage the reactivity of the bromine and ester functionalities.

A common synthetic approach begins with the substitution of the bromine atoms, often via cross-coupling reactions, followed by manipulation of the ester group to facilitate the cyclization and formation of the pyrimidine ring.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidinone Derivative

The following is a representative, step-by-step methodology for the synthesis of a thieno[3,2-d]pyrimidinone derivative, adapted from established literature procedures.[2][3] This protocol illustrates the conversion of a 3-aminothiophene-2-carboxylate, which can be derived from this compound, into the corresponding thieno[3,2-d]pyrimidinone.

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate Derivative

This initial step typically involves the selective displacement of one or both bromine atoms of this compound with an amino group or a precursor that can be converted to an amine. This can be achieved through various methods, including Buchwald-Hartwig amination or nucleophilic aromatic substitution.

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidinone Core

-

To a solution of the methyl 3-aminothiophene-2-carboxylate derivative (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add an excess of formamide.[4]

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and dried to afford the crude thieno[3,2-d]pyrimidin-4(3H)-one.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Biological Significance of Thieno[3,2-d]pyrimidine Derivatives

Derivatives synthesized from this compound have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thieno[3,2-d]pyrimidines. These compounds have been shown to exert their effects through various mechanisms of action, primarily by targeting key enzymes involved in cancer cell proliferation and survival.

-

Kinase Inhibition: Many thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[5][6]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have shown inhibitory activity against CDKs, such as CDK7, which play a crucial role in cell cycle regulation and transcription.[7] By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells.[8]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, thereby impeding tumor growth.[9]

-

EGFR Inhibition: Some 6-substituted thieno[3,2-d]pyrimidine analogues have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and microtubule polymerization, showcasing a multi-targeted approach to cancer therapy.[10]

-

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Thieno[3,2-d]pyrimidine derivatives have emerged as promising anti-inflammatory agents.

-

RIPK2 Inhibition: Recent studies have identified thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in inflammatory pathways.[11][12] Inhibition of RIPK2 has shown therapeutic potential in models of acute liver injury and other inflammatory conditions.

-

Prostaglandin E2 (PGE2) Reduction: Some thieno[2,3-d]pyrimidine derivatives have been shown to reduce the levels of PGE2, a key mediator of inflammation, in vivo.[13]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thienopyrimidine scaffolds have demonstrated promising activity against a range of microbial pathogens.

-

DNA Gyrase Inhibition: Certain thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making them attractive candidates for the development of new antibacterial drugs.[14]

-

Broad-Spectrum Activity: Various thienopyrimidine analogues have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[15][16]

Material Science Applications

Beyond its pharmaceutical applications, this compound and its derivatives are valuable in the field of material science. The thiophene core is a fundamental unit in many organic electronic materials. The reactive bromine sites on this compound allow for its use as a monomer in polymerization reactions to create conductive polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1]

Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. Some notable suppliers include:

-

Alfa Chemistry

-

BLD Pharmatech

-

AbacipharmTech

-

Suzhou Senfeida Chemical Co., Ltd.

-

Ningbo Innopharmchem Co., Ltd.

Conclusion

This compound is a pivotal synthetic intermediate with significant implications for both drug discovery and material science. Its utility as a precursor to the pharmacologically rich thieno[3,2-d]pyrimidine scaffold has been firmly established, leading to the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The continued exploration of the chemical space accessible from this versatile building block holds great promise for the advancement of therapeutic interventions and innovative materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-… [ouci.dntb.gov.ua]

- 13. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents [pubmed.ncbi.nlm.nih.gov]

- 14. theaspd.com [theaspd.com]

- 15. Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of bromines on Methyl 2,5-dibromothiophene-3-carboxylate

An In-Depth Technical Guide to the Regioselective Functionalization of Methyl 2,5-dibromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis, finding extensive application in the development of novel pharmaceuticals and advanced organic materials.[1][2] Its synthetic utility is derived from the two bromine atoms at the C2 and C5 positions, which possess distinct chemical reactivities. This guide provides an in-depth exploration of the principles governing this differential reactivity and offers validated, field-proven protocols for the selective functionalization of this versatile substrate. We will dissect the electronic and steric factors that render the C5-bromine preferentially reactive in a host of palladium-catalyzed cross-coupling reactions and explore orthogonal strategies such as metal-halogen exchange. This document serves as a practical and theoretical resource for chemists aiming to leverage the unique properties of this compound to construct complex molecular architectures with precision and control.

The Principle of Regioselectivity: Why C5 Reacts First

The differential reactivity of the two bromine atoms on the thiophene ring is not a random phenomenon. It is a predictable outcome based on the interplay of fundamental electronic and steric effects, primarily dictated by the methyl carboxylate substituent at the C3 position.

Electronic Influence of the C3-Substituent

The thiophene ring is an electron-rich aromatic system due to the lone pair of electrons on the sulfur atom participating in the π-system.[3] However, the methyl carboxylate group (-CO₂Me) at the C3 position is a moderately strong electron-withdrawing group (EWG). This group exerts a negative inductive (-I) and negative mesomeric (-M) effect, which reduces the overall electron density of the thiophene ring.

Crucially, this deactivation is not uniform. The electron-withdrawing effect is most pronounced at the adjacent C2 and C4 positions. Consequently, the C5 position becomes the most electron-deficient carbon atom bearing a halogen. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, etc.), the rate-determining step is often the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is favored at the most electrophilic, or electron-poor, carbon center. Therefore, the Pd(0) complex will preferentially insert into the C5-Br bond over the C2-Br bond.[4][5]

Steric Hindrance

The methyl carboxylate group at C3 also imposes significant steric bulk around the adjacent C2-Br bond. This steric hindrance impedes the approach of the bulky palladium-phosphine catalyst complex required for oxidative addition.[6] In contrast, the C5-Br bond is sterically unencumbered, allowing for facile access by the catalyst. This steric argument strongly complements the electronic preference, further cementing the C5 position as the primary site of reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

The Versatile Scaffold: Unlocking the Potential of Methyl 2,5-dibromothiophene-3-carboxylate in Medicinal Chemistry

Abstract

Methyl 2,5-dibromothiophene-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a thiophene core, two reactive bromine atoms, and an electron-withdrawing methyl ester group, provide a powerful platform for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. We will delve into its synthesis, key chemical transformations, and its application in the design and synthesis of kinase inhibitors, a critical class of drugs in modern oncology and beyond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their quest for new medicines.

Introduction: The Thiophene Moiety in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, found in the core structure of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][3][4] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, often leading to enhanced binding affinity and selectivity for biological targets.[1]

This compound, with its strategically placed functional groups, offers medicinal chemists a ready-to-use platform for molecular elaboration and diversity-oriented synthesis. The two bromine atoms at the 2- and 5-positions serve as convenient handles for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methyl carboxylate group at the 3-position can be readily modified to introduce amides, carboxylic acids, or other functional groups, further expanding the accessible chemical space.[5]

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 299.97 g/mol .[5] Its structure and key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₂S | [5] |

| Molecular Weight | 299.97 g/mol | [5] |

| Appearance | Solid | - |

| Melting Point | 60-61 °C | Alfa Chemistry |

The synthesis of this compound is typically achieved through the bromination of a suitable thiophene precursor followed by esterification.[5] A general synthetic scheme is outlined below.

Caption: General synthetic route to this compound.

Key Chemical Transformations: The Gateway to Molecular Diversity

The true power of this compound as a medicinal chemistry scaffold lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at the 2- and 5-positions of the thiophene ring, providing a robust strategy for building molecular complexity.

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Thiophene Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[6] In the context of this compound, this reaction is instrumental in introducing aryl and heteroaryl moieties, which are common features in many kinase inhibitors. The reaction can be performed in a stepwise manner, allowing for the differential functionalization of the 2- and 5-positions.

Caption: Stepwise Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a representative, step-by-step protocol for a double Suzuki-Miyaura cross-coupling reaction with a dibromothiophene derivative. This protocol is adapted from procedures reported for similar substrates and should be optimized for specific reactants.[6]

-

Reaction Setup: To a Schlenk flask, add the 2,5-dibromothiophene derivative (1.0 eq), the arylboronic acid (2.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent and Base Addition: Add the solvent (e.g., Toluene or 1,4-Dioxane) and an aqueous solution of the base (e.g., 2M Na₂CO₃) via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing linear alkynyl linkers, which can be further functionalized or used to probe specific binding pockets in a target protein.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The thiophene scaffold has proven to be a versatile core for the development of potent and selective kinase inhibitors.[7][8][9] The planar nature of the thiophene ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases.[10] The substituents introduced at the 2- and 5-positions can then be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response and has been implicated in a variety of inflammatory diseases and cancers. Several research groups have explored the use of thiophene-based scaffolds for the development of p38 MAP kinase inhibitors. While a specific synthesis starting from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for related thiophene-based p38 inhibitors strongly suggest its utility.

For example, the synthesis of tetra-substituted thiophenes as p38α MAPK inhibitors often involves palladium-catalyzed cross-coupling reactions on a dibromothiophene core to introduce the necessary aryl and pyridyl groups that are crucial for binding to the kinase.

Caption: Conceptual workflow for the synthesis of p38 MAP kinase inhibitors.

Other Kinase Targets

The versatility of the this compound scaffold extends to the development of inhibitors for other important kinase targets, including:

-

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Thiophene-3-carboxamide derivatives have been investigated as potential VEGFR-2 inhibitors.[11]

-

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Thiophene-bipyrimidine compounds have been synthesized as EGFR inhibitors.[9]

-

JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are involved in stress signaling and have been implicated in various diseases. Thiophene-3-carboxamide derivatives have been studied as dual inhibitors of JNKs.[12]

Future Perspectives and Conclusion

This compound is a powerful and versatile building block that holds significant promise for the future of medicinal chemistry. Its synthetic tractability, coupled with the proven biological relevance of the thiophene scaffold, makes it an ideal starting point for the development of novel therapeutic agents. While this guide has focused primarily on its application in the synthesis of kinase inhibitors, the potential of this scaffold extends to other therapeutic areas, including the development of new antimicrobial and antiviral agents.

As our understanding of disease biology continues to grow, the demand for novel and diverse chemical matter will only increase. Scaffolds like this compound, which offer a gateway to a vast and unexplored chemical space, will be instrumental in meeting this demand and driving the discovery of the next generation of medicines. The continued exploration of new synthetic methodologies and the application of this building block in innovative drug design strategies will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drpress.org [drpress.org]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,5-dibromothiophene-3-carboxylate as a Monomer for Conductive Polymers

Abstract

This technical guide provides a comprehensive overview of methyl 2,5-dibromothiophene-3-carboxylate, a key monomer for the synthesis of functionalized conductive polymers. The strategic placement of bromine atoms at the 2- and 5-positions facilitates various polymerization methodologies, while the electron-withdrawing methyl carboxylate group at the 3-position allows for fine-tuning of the resulting polymer's electronic and physical properties. This document is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel conductive materials. We will delve into the synthesis of the monomer, explore key polymerization techniques including Grignard Metathesis (GRIM), Stille coupling, and electropolymerization, and discuss the characterization and properties of the resulting poly(this compound).

Introduction: The Role of Functionalized Polythiophenes

Conductive polymers have emerged as a revolutionary class of materials, bridging the gap between traditional plastics and metals.[1] Among these, polythiophenes and their derivatives are particularly prominent due to their excellent environmental stability, processability, and tunable electronic properties.[2][3] The ability to introduce functional groups onto the thiophene ring allows for precise control over the polymer's characteristics, opening doors for a wide array of applications, from organic electronics to biomedical sensors.[4][5]

This compound is a versatile building block in this field. The bromine atoms serve as reactive handles for polymerization, while the methyl carboxylate group, an electron-withdrawing substituent, can significantly influence the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting its conductivity, optical properties, and electrochemical behavior.[6][7]

The Monomer: this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: bromination of a suitable thiophene precursor followed by esterification. A common starting material is 3-thiophenecarboxylic acid.

Step 1: Bromination of 3-Thiophenecarboxylic Acid

The thiophene ring is susceptible to electrophilic substitution, and bromination can be achieved using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol: Synthesis of 2,5-Dibromo-3-thiophenecarboxylic Acid

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-thiophenecarboxylic acid in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (2.2 equivalents) in glacial acetic acid to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-dibromo-3-thiophenecarboxylic acid.

Step 2: Esterification of 2,5-Dibromo-3-thiophenecarboxylic Acid

The carboxylic acid is then converted to its methyl ester. A straightforward method is Fischer esterification, using methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, suspend 2,5-dibromo-3-thiophenecarboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 89280-91-1 | [9] |

| Molecular Formula | C₆H₄Br₂O₂S | [6] |

| Molecular Weight | 299.97 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 60-61 °C | [9] |

Spectroscopic Characterization

The structure of the monomer can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiophene ring proton and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the thiophene ring carbons, the carbonyl carbon, and the methyl ester carbon.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹) and C-Br stretching.

Polymerization Methodologies

The presence of two bromine atoms at the 2- and 5-positions of the thiophene ring allows for polymerization through various cross-coupling reactions.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-substituted thiophene)s.[10] This method involves the reaction of a 2,5-dibromo-3-substituted thiophene with a Grignard reagent, followed by the addition of a nickel catalyst.

The key advantage of the GRIM method is its ability to produce polymers with high regioregularity (Head-to-Tail coupling), which is crucial for achieving high charge carrier mobility.[11] The reaction proceeds via a chain-growth mechanism.[11]

Experimental Protocol: GRIM Polymerization

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous tetrahydrofuran (THF).

-

Slowly add one equivalent of a Grignard reagent (e.g., tert-butylmagnesium chloride in THF) to the solution at room temperature.

-

Reflux the mixture for 1-2 hours to facilitate the Grignard metathesis.

-

Cool the reaction mixture to room temperature and add a catalytic amount of Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane).

-

Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. The polymerization is often indicated by a change in color and an increase in viscosity.

-

Quench the reaction by pouring the mixture into a large volume of methanol.

-

Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

The polymer can be further purified by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, and finally chloroform to extract the polymer).

-

Isolate the polymer by evaporating the chloroform.

Stille Coupling Polymerization

Stille coupling is another versatile method for forming carbon-carbon bonds and is widely used in the synthesis of conjugated polymers.[5][12] This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. For the polymerization of this compound, it would be reacted with a distannylated comonomer.

Experimental Protocol: Stille Coupling Polymerization

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, an equimolar amount of a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed anhydrous solvent (e.g., toluene or DMF).

-

Heat the reaction mixture to 80-110 °C and stir for 24-48 hours.

-

Monitor the reaction progress by GPC to observe the increase in molecular weight.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

-

Filter the polymer and purify by Soxhlet extraction with methanol, hexane, and chloroform.

-

Isolate the final polymer from the chloroform fraction.

Electropolymerization

Electropolymerization is a direct and convenient method to grow a conductive polymer film on an electrode surface.[3][13] This technique involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form the polymer chain.

The electron-withdrawing nature of the methyl carboxylate group is expected to increase the oxidation potential of the monomer compared to unsubstituted thiophene.[14]

Experimental Protocol: Electropolymerization

-

Prepare an electrolyte solution containing the monomer (this compound) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Use a three-electrode electrochemical cell with a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Perform electropolymerization by cycling the potential between a lower limit (e.g., 0 V) and an upper limit sufficiently positive to oxidize the monomer (e.g., +1.5 to +2.0 V vs. Ag/AgCl) for a number of cycles. An increase in the redox wave currents with each cycle indicates polymer film growth.

-

Alternatively, apply a constant potential (potentiostatic deposition) at which the monomer oxidizes.

-

After polymerization, rinse the polymer-coated electrode with fresh solvent to remove residual monomer and electrolyte.

Polymer Properties and Characterization

The properties of poly(this compound) are largely dictated by the presence of the electron-withdrawing ester group.

Expected Properties

| Property | Expected Characteristics | Rationale |

| Conductivity | Moderate, likely lower than poly(3-alkylthiophene)s. | The electron-withdrawing ester group lowers the HOMO energy level, making it harder to oxidize (p-dope) and potentially reducing charge carrier density.[15] |

| Electrochemical Behavior | Higher oxidation potential compared to poly(3-alkylthiophene)s. | The electron-withdrawing nature of the substituent makes the polymer more resistant to oxidation.[14] |

| Solubility | Potentially soluble in common organic solvents like chloroform and THF. | The presence of the ester group can enhance solubility compared to unsubstituted polythiophene. |

| Optical Properties | Blue-shifted absorption compared to poly(3-alkylthiophene)s. | The electron-withdrawing group can increase the bandgap of the polymer.[15] |

Characterization Techniques

-

Cyclic Voltammetry (CV): This technique is crucial for determining the electrochemical properties of the polymer, such as its oxidation and reduction potentials. The onset of the oxidation peak provides an estimation of the HOMO energy level. For polythiophenes with electron-withdrawing groups, the oxidation potential is expected to be higher than that of their alkyl-substituted counterparts.[16]

-

UV-Vis Spectroscopy: The absorption spectrum reveals information about the electronic structure and conjugation length of the polymer. A blue shift in the absorption maximum is anticipated due to the electron-withdrawing substituent.[15]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the soluble polymer.

-

Four-Point Probe Measurement: This is the standard method for measuring the electrical conductivity of the polymer film.

Conclusion

This compound is a valuable monomer for the synthesis of functionalized conductive polymers. Its dibromo substitution allows for versatile polymerization through well-established methods like GRIM and Stille coupling, while the methyl carboxylate group provides a means to tune the electronic and physical properties of the resulting polymer. This guide has provided an in-depth overview of the synthesis of this monomer and its subsequent polymerization, along with the expected properties and characterization of the polymer. The ability to create well-defined, functionalized polythiophenes from this monomer opens up exciting possibilities for the development of advanced materials for a range of applications in organic electronics and beyond.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.cmu.edu [chem.cmu.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Polythiophene - Wikipedia [en.wikipedia.org]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Methyl 2,5-dibromothiophene-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Pharmacological Promise of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisostere for the benzene ring have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications.[1] Among the vast landscape of thiophene-based compounds, derivatives of Methyl 2,5-dibromothiophene-3-carboxylate are emerging as a particularly promising class of molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, offering valuable insights for researchers and drug development professionals.

This compound serves as a versatile and highly reactive intermediate, with its bromine atoms and ester group providing multiple handles for chemical modification.[2] This versatility allows for the creation of diverse molecular architectures, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. This guide will delve into the synthetic strategies employed to generate these derivatives, the experimental methodologies used to evaluate their efficacy, and the underlying mechanisms of their biological action.

I. Synthetic Pathways: From a Core Intermediate to a Diverse Chemical Library

The journey to unlocking the biological potential of this compound derivatives begins with its strategic chemical modification. The presence of two bromine atoms at the 2 and 5 positions and a methyl ester at the 3 position of the thiophene ring allows for a variety of chemical transformations.

Suzuki Coupling for C-C Bond Formation

A prevalent strategy for modifying the this compound core involves the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

A key intermediate in the synthesis of some biologically active compounds is the di-nitrile derivative, obtained by coupling 4-cyanophenylboronic acid with 2,5-dibromothiophene under Suzuki conditions.[3]

Experimental Protocol: Synthesis of 2,5-bis(4-cyanophenyl)thiophene [3]

-

Reaction Setup: In a suitable reaction vessel, combine 2,5-dibromothiophene, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Cs₂CO₃) in a solvent such as 1,4-dioxane.

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 90 °C) for a sufficient duration to ensure complete reaction.

-

Work-up and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up to remove inorganic salts. The crude product is then purified using column chromatography on silica gel to yield the desired 2,5-bis(4-cyanophenyl)thiophene.

Amide Bond Formation

The methyl ester group at the 3-position can be readily converted into an amide functionality. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by activation and coupling with a desired amine.

Experimental Protocol: Synthesis of Thiophene Carboxamides [4]

-

Ester Hydrolysis: Treat this compound with a base (e.g., NaOH or KOH) in a suitable solvent (e.g., methanol/water) to hydrolyze the ester to the carboxylic acid.

-

Acid Chloride Formation: The resulting carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acid chloride.[4]

-

Amidation: The acid chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the corresponding thiophene carboxamide derivative.

II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have reported the antiproliferative effects of thiophene derivatives against various cancer cell lines, including those of the breast (MCF-7), colon (HT-29), and skin (A375).[4] For instance, certain thiophene carboxamide derivatives have shown promising cytotoxic effects, reducing cell viability at micromolar concentrations.[4]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| MB-D2 | MCF-7 | ~50-100 | [4] |

| MB-D2 | HT-29 | ~75-100 | [4] |

| MB-D4 | MCF-7 | ~50-100 | [4] |

| MB-D4 | HT-29 | ~75-100 | [4] |

| Compound 2b | T47D (Breast) | 2.3 | [6] |

| Compound 2k | T47D (Breast) | 7.1 | [6] |

| Compound 2l | T47D (Breast) | 8.6 | [6] |

| Compound 8 | HepG2 (Liver) | 3.8 | [7] |

| Compound 8 | A549 (Lung) | 3.5 | [7] |

Table 1: Cytotoxicity of selected thiophene derivatives against various cancer cell lines.

Induction of Apoptosis

A key mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often characterized by the activation of caspases, a family of proteases that play a central role in the apoptotic cascade.

One study revealed that a particularly cytotoxic thiophene carboxamide derivative, MB-D2, was effective in activating caspases 3 and 7 in A375 cancer cells.[4] This activation leads to the execution phase of apoptosis, resulting in the dismantling of the cell.

Experimental Protocol: Caspase-3/7 Activity Assay [4]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative for a specified period (e.g., 24 or 48 hours).

-

Caspase-Glo® 3/7 Assay: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay from Promega) to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

Luminescence Measurement: Incubate the plate at room temperature and then measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of active caspase-3/7.

Mitochondrial Dysfunction

The mitochondrion plays a crucial role in the regulation of apoptosis. Many anticancer agents, including certain thiophene derivatives, can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors.

The same study that demonstrated caspase activation also showed that the MB-D2 derivative induced mitochondrial depolarization in A375 cells.[4] This loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.

Experimental Protocol: Mitochondrial Membrane Potential (JC-1) Assay [4]

-

Cell Culture and Treatment: Culture and treat cancer cells with the thiophene derivative as described for the caspase assay.

-

JC-1 Staining: Incubate the cells with JC-1, a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

-

Flow Cytometry or Fluorescence Microscopy: Analyze the cells using a flow cytometer or a fluorescence microscope to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

III. Antimicrobial and Antioxidant Activities: Broadening the Therapeutic Horizon

Beyond their anticancer properties, derivatives of this compound have also demonstrated promising antimicrobial and antioxidant activities, suggesting their potential utility in treating infectious diseases and conditions associated with oxidative stress.

Antibacterial and Antifungal Efficacy

Several novel thiophene derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[8][9][10][11] Some compounds have shown good to moderate activity against both Gram-positive and Gram-negative bacteria.[8][11]

For instance, certain newly synthesized thiophenes exhibited significant antibacterial activity, with one hydroxythiophene compound showing extremely high activity with inhibition zones ranging from 15-21 mm.[8] Another study found that some thiophene derivatives displayed potent activity against Aspergillus fumigatus and Syncephalastrum racemosum.[9][12]

Experimental Protocol: Disc Diffusion Method for Antibacterial Screening [11]

-

Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria in a suitable broth.

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the thiophene derivative and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The size of the zone is indicative of the antibacterial activity.

Antioxidant Potential

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. Some thiophene derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals.

In one study, a hydroxythiophene compound demonstrated excellent antioxidant properties, with an activity of 85.9% relative to the reference antioxidant, ascorbic acid (88.0%).[8]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a solution of the thiophene derivative in a suitable solvent (e.g., methanol). Add this solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

-

Incubation: Allow the reaction to proceed in the dark for a specified period.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution is proportional to the radical scavenging activity of the compound.

IV. Future Perspectives and Conclusion

The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antioxidant agents underscores their significant therapeutic potential. The synthetic accessibility of this core scaffold, coupled with the ability to readily introduce a wide range of functional groups, provides a fertile ground for the development of novel drug candidates.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the thiophene core is needed to identify the key structural features that govern biological activity and selectivity.

-

Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Thiophene-Based Monomers